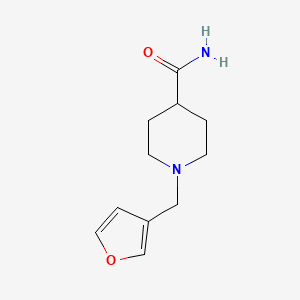
1-(Furan-3-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Furan-3-ylmethyl)piperidine-4-carboxamide” is a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice . The antibacterial activity of the derivatives was also assessed with the parent against a series of Gram-positive and Gram-negative bacteria .
Synthesis Analysis
The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .
Molecular Structure Analysis
The molecular structure of “1-(Furan-3-ylmethyl)piperidine-4-carboxamide” was confirmed by different techniques such as IR and 1H NMR .
Chemical Reactions Analysis
The synthesis of “1-(Furan-3-ylmethyl)piperidine-4-carboxamide” involves treating piperidine-4-carboxamide with 4-nitrobenzene sulfonyl chloride and methyl propionate .
Scientific Research Applications
Neuroinflammation Imaging
1-(Furan-3-ylmethyl)piperidine-4-carboxamide derivatives have been utilized in the development of PET imaging agents for neuroinflammation. These compounds target the macrophage colony-stimulating factor 1 receptor (CSF1R), which is specific to microglia, providing a tool for imaging reactive microglia and their contribution to neuroinflammation in vivo. This has applications in studying neuropsychiatric disorders and the immune environment of central nervous system malignancies, aiding in the development of new therapeutics for neuroinflammation (Horti et al., 2019).
Urotensin-II Receptor Antagonism
Compounds derived from 1-(Furan-3-ylmethyl)piperidine-4-carboxamide have shown potential as urotensin-II receptor antagonists. Such derivatives, particularly those with furan-2-carboxamide and specific aryl groups, display high potency in inhibiting this receptor. These compounds could be significant in the development of treatments targeting conditions related to urotensin-II receptor activity (Lim et al., 2019).
Antimicrobial Activity
Research has also explored the antimicrobial properties of furan ring-containing organic ligands, including those related to 1-(Furan-3-ylmethyl)piperidine-4-carboxamide. These studies have shown varying degrees of inhibition on the growth of bacteria, highlighting the potential of such compounds in antimicrobial applications (Patel, 2020).
Future Directions
The future directions for “1-(Furan-3-ylmethyl)piperidine-4-carboxamide” could involve further exploration of its potential as a dopamine reuptake inhibitor . This could include studies to better understand its mechanism of action, as well as preclinical and clinical trials to assess its efficacy and safety in various conditions. Additionally, its antibacterial activity suggests potential for development as an antimicrobial agent .
properties
IUPAC Name |
1-(furan-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-11(14)10-1-4-13(5-2-10)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFVQSDOPWAAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-ylmethyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide](/img/structure/B2628334.png)
![7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
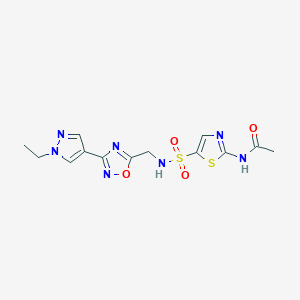
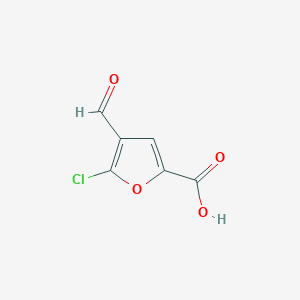
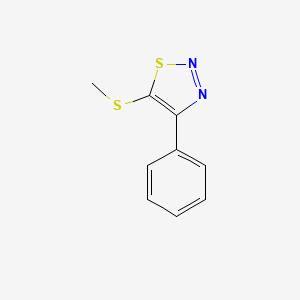
![[(4-Methoxyphenyl)-phenylmethyl]hydrazine](/img/structure/B2628343.png)
![N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2628346.png)
![4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2628347.png)
![4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2628349.png)
![1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B2628350.png)
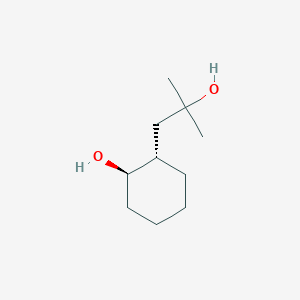
![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2628353.png)
![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B2628354.png)
amine](/img/structure/B2628357.png)